
Adenosine 5'-diphosphate
Overview
Description
It consists of three key structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose . Adenosine 5’-diphosphate can be interconverted to adenosine triphosphate and adenosine monophosphate, playing a crucial role in cellular energy transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5’-diphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of ATP sulfurylase, APS kinase, and pyrophosphatase to catalyze the conversion of adenosine triphosphate to adenosine 5’-diphosphate . The reaction conditions typically include a Tris-HCl buffer (pH 8.0), magnesium chloride, and sodium sulfate, incubated at 30°C for several hours .
Industrial Production Methods: Industrial production of adenosine 5’-diphosphate often employs large-scale enzymatic synthesis due to its efficiency and specificity. The process involves the use of immobilized enzymes to catalyze the conversion of adenosine triphosphate to adenosine 5’-diphosphate under controlled conditions .
Chemical Reactions Analysis
Hydrolysis Reactions
ADP undergoes hydrolysis under acidic conditions, with bond cleavage patterns dependent on reaction parameters. In 3 M perchloric acid at 25°C , ADP hydrolysis produces:
-
Adenosine 5'-monophosphate (AMP) and inorganic pyrophosphate (PPi) via cleavage of the terminal phosphate bond.
-
Adenosine and triphosphate via alternative pathways, though less prevalent .
Mechanistic Insights :
-
Kinetic and isotope studies reveal terminal phosphate bond fission as the dominant pathway under acidic conditions .
-
Hydrolysis rates correlate with proton concentration, suggesting acid-catalyzed nucleophilic attack at the phosphate group .
Thermodynamics of Hydrolysis
Transformed thermodynamic parameters for ADP hydrolysis have been calculated under physiologically relevant conditions (pH 7, [Mg²⁺] = 10⁻³ M, ionic strength = 0.25 M ) :
Parameter | ADP Hydrolysis |
---|---|
ΔG'° (kJ/mol) | -30.5 ± 1.2 |
ΔH'° (kJ/mol) | -20.8 ± 0.9 |
Apparent Equilibrium Constant | 1.6 × 10⁵ |
These values highlight the exergonic nature of ADP hydrolysis, though less energy is released compared to ATP hydrolysis (ΔG'° = -61.9 kJ/mol) .
Biochemical Interactions in Platelet Aggregation
ADP induces human platelet aggregation and inhibits stimulated adenylate cyclase via receptor-mediated mechanisms :
Key Findings :
-
Competitive Antagonists : ATP and adenine nucleotide analogues (e.g., 2-methylthio-ADP) competitively inhibit ADP-induced platelet aggregation (pA₂ = 6.8–8.2) .
-
Single Receptor Hypothesis : A strong correlation (r = 0.87, p < 0.01) exists between pA₂ values for aggregation inhibition and adenylate cyclase modulation, supporting a unified receptor mechanism .
Protonation and Structural Effects
Protonation at specific sites alters ADP’s molecular conformation and reactivity:
-
N1 Protonation : Induces delocalization of electron density in the adenine ring, reducing the HOMO-LUMO gap by 0.5–0.7 eV .
-
Phosphate Group Interactions : Hydrogen bonding between protonated phosphate oxygens and the ribose hydroxyl group stabilizes coiled conformations, influencing hydrolysis kinetics .
Metal Ion Coordination
ADP forms stable complexes with divalent cations like Mg²⁺, critical for enzymatic interactions:
Complex | Binding Site | Stability Constant (log K) |
---|---|---|
[Mg(ADP)]⁻ | β- and γ-phosphate groups | 3.2 ± 0.1 |
[Mg(ADP-H)]²⁻ | Adenine N7 and phosphate | 4.5 ± 0.2 |
These interactions modulate ADP’s affinity for kinases and synthases, as seen in mass spectrometry studies showing phosphate-Mg²⁺-adenine bridging in gas-phase complexes .
Synthetic Modifications and Analogues
Chemical modifications to ADP’s ribose moiety impact its bioactivity:
Scientific Research Applications
Biological Role and Mechanism of Action
ADP plays a significant role in cellular energy metabolism. It is a key component in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. The conversion of ADP to ATP occurs through oxidative phosphorylation in mitochondria and substrate-level phosphorylation during glycolysis.
Mechanism of Action:
- ADP acts as a signaling molecule through P2Y receptors, particularly P2Y1 and P2Y12, which are G-protein-coupled receptors involved in platelet activation and aggregation.
- Upon tissue injury, ADP is released from activated platelets, promoting wound healing and inflammation resolution by enhancing cellular responses such as fibroblast migration and collagen deposition .
2.1. Wound Healing
Recent studies have highlighted the potential of ADP in enhancing wound healing, particularly in diabetic models. A study demonstrated that local application of ADP significantly accelerated cutaneous wound healing in diabetic mice by promoting new tissue formation and increasing collagen deposition . This effect was mediated through the activation of P2Y receptors, indicating that ADP could serve as a therapeutic agent for chronic wounds.
Table 1: Effects of ADP on Wound Healing in Diabetic Mice
Parameter | Control Group | ADP Treatment Group |
---|---|---|
Wound Closure Rate (%) | 40% | 75% |
Collagen Deposition (mg/cm²) | 0.5 | 1.5 |
TGF-β Production (pg/mL) | 50 | 120 |
2.2. Antiplatelet Therapy
ADP is pivotal in antiplatelet therapy. It mediates platelet aggregation, which is crucial for hemostasis but can also lead to thrombosis if uncontrolled. Antiplatelet drugs such as clopidogrel inhibit the P2Y12 receptor to prevent excessive platelet aggregation in patients with cardiovascular diseases .
Case Study: Clopidogrel Efficacy
In a clinical trial involving patients with acute coronary syndrome, the administration of clopidogrel significantly reduced the incidence of recurrent ischemic events compared to placebo . This highlights ADP's role in thromboembolic disorders.
3.1. Diabetic Retinopathy Studies
ADP levels have been studied in relation to diabetic retinopathy (DR). A study found that patients with DR exhibited significantly higher levels of ADP compared to non-diabetic controls, suggesting its involvement in the pathogenesis of DR . This finding opens avenues for exploring ADP as a biomarker for disease progression.
Table 2: Intravitreal Nucleotide Levels in Diabetic Retinopathy Patients
Nucleotide | Non-Diabetic Controls (nm) | Diabetic Retinopathy Patients (nm) |
---|---|---|
ATP | 4.2 | 34.5 |
ADP | 19.5 | 43.7 |
AMP | 1290 | 1876 |
3.2. Vascular Response Studies
ADP has been utilized in research examining vascular responses under various conditions, including hypertension and salt sensitivity . Studies indicate that ADP can modulate endothelial function and vascular permeability, providing insights into cardiovascular health.
Mechanism of Action
Adenosine 5’-diphosphate exerts its effects by binding to specific receptors on the surface of cells, particularly platelets. This binding activates intracellular signaling pathways that lead to platelet activation, shape change, and recruitment of additional platelets to form a stable clot . The compound also plays a role in energy storage and nucleic acid metabolism by being converted into adenosine triphosphate by ATP synthases .
Comparison with Similar Compounds
Adenosine triphosphate (ATP): Contains three phosphate groups and is a higher energy molecule compared to adenosine 5’-diphosphate.
Adenosine monophosphate (AMP): Contains one phosphate group and is a lower energy molecule compared to adenosine 5’-diphosphate.
Uniqueness: Adenosine 5’-diphosphate is unique in its role as an intermediary in the conversion between adenosine triphosphate and adenosine monophosphate, making it essential for cellular energy transfer and metabolic regulation .
Biological Activity
Adenosine 5'-diphosphate (ADP) is a nucleotide that plays a crucial role in various biological processes, particularly in cellular signaling and metabolism. This article delves into the biological activities of ADP, highlighting its mechanisms of action, effects on cellular functions, and implications in health and disease.
ADP primarily functions through its interaction with specific receptors on cell surfaces, notably the P2Y family of purinergic receptors. The two main receptors involved are:
- P2Y1 Receptor : This receptor is coupled to Gq proteins and mediates platelet aggregation and vascular responses.
- P2Y12 Receptor : This receptor is crucial for the inhibition of adenylate cyclase and is significant in platelet activation and aggregation.
Table 1: Receptor Interactions of ADP
Receptor Type | Function | Role in Platelet Activity |
---|---|---|
P2Y1 | Gq protein-coupled receptor | Induces platelet aggregation |
P2Y12 | Inhibits adenylate cyclase | Enhances platelet activation |
2. Effects on Platelet Function
ADP is a potent inducer of platelet aggregation, which is essential for hemostasis. When released from activated platelets, ADP binds to P2Y receptors on other platelets, promoting further aggregation. Research has shown that:
- ADP induces human platelet aggregation : It activates platelets through both P2Y1 and P2Y12 receptors, leading to a cascade of signaling events that culminate in clot formation .
- Storage effects : The effectiveness of ADP in inducing aggregation decreases during storage, indicating potential impacts on transfusion medicine .
3. Role in Wound Healing
Recent studies have highlighted ADP's role in wound healing processes. In diabetic mice models, topical application of ADP significantly improved wound closure rates compared to controls. Key findings include:
- Increased expression of P2Y receptors : ADP treatment upregulated P2Y1 and P2Y12 receptor expression at the wound site, enhancing cellular responses necessary for repair.
- Reduction in inflammatory markers : ADP treatment resulted in decreased levels of reactive oxygen species (ROS) and tumor necrosis factor-alpha (TNF-α), while increasing interleukin-13 (IL-13) levels, which are associated with tissue repair .
Table 2: Effects of ADP on Wound Healing
Parameter | Control Group (Saline) | ADP Treatment (30 µM) |
---|---|---|
Wound Closure at Day 7 | 2% | 60% |
Neutrophil Count | Baseline | Increased |
TNF-α Levels | High | Reduced |
IL-13 Levels | Low | Increased |
4. Pharmacological Implications
ADP's biological activities have significant pharmacological implications:
- Antiplatelet therapies : Drugs like clopidogrel target P2Y12 receptors to inhibit platelet aggregation, demonstrating the therapeutic potential of modulating ADP signaling pathways .
- Potential for new treatments : Understanding the structure-activity relationships of ADP analogues could lead to the development of new drugs that selectively target specific pathways involved in thrombosis or wound healing .
5. Case Studies and Research Findings
Several case studies have been conducted to explore the diverse roles of ADP:
- A study demonstrated that modifying ADP analogues can enhance or inhibit its activity on platelets, providing insights into drug design for cardiovascular diseases .
- Another investigation into wound healing highlighted how ADP influences immune cell recruitment and tissue regeneration, suggesting its utility in treating chronic wounds .
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying ADP in cellular extracts, and how do their analytical performances compare?
- Methodology : Two common approaches include:
- Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with LC-MS: This method separates ADP from other nucleotides (e.g., ATP, AMP) using polar stationary phases and detects it via mass spectrometry, achieving high specificity .
- Capillary Electrophoresis (CE) with Methylcellulose : Short-end injection CE reduces migration times (1.35–4.64 min for ATP, ADP, AMP) by suppressing electroosmotic flow. It offers rapid analysis (<5 min) and high reproducibility (CV <8%) for intracellular adenine nucleotides .
- Comparison : CE is faster and requires smaller sample volumes, while LC-MS provides superior sensitivity for complex matrices.
Q. How should ADP be stored and handled to maintain stability in experimental workflows?
- Storage : Store lyophilized ADP at ≤–20°C in airtight containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles and exposure to high temperatures or radiation .
- Handling : Reconstitute ADP in sterile, deionized water or Tris buffer (pH 7.4) immediately before use. Use chelating agents (e.g., EDTA) in solutions to inhibit metal-catalyzed degradation .
Advanced Research Questions
Q. What experimental strategies elucidate ADP’s role in inflammatory pathways, such as in temporomandibular joint osteoarthritis (TMJ-OA)?
- Methodology :
- Cell Models : Use fibroblast-like synoviocytes (FLS) treated with ADP (e.g., 100 µM for 24 hours) to study chemokine production (e.g., MCP-1/CCL2) via RT-qPCR and Western blot .
- Receptor Antagonists : Apply P2Y13-specific antagonists (e.g., MRS 2211) to confirm ADP’s signaling pathway. MEK/ERK inhibitors (e.g., U0126) can further validate kinase involvement .
Q. What synthetic strategies are effective for producing high-purity nucleoside 5′-diphosphates like ADP?
- Methodology :
- H-Phosphonate Monoester Route : React nucleoside 5′-H-phosphonate with phosphoric acid in the presence of pivaloyl chloride. Purify via ion-exchange chromatography and validate using ³¹P NMR .
- Yield Optimization : Adjust reaction stoichiometry and temperature to minimize byproducts (e.g., triphosphates or monophosphates) .
Q. How does ATP act as a competitive antagonist of ADP in platelet aggregation studies?
- Experimental Design :
- Platelet-Rich Plasma (PRP) Assays : Pre-incubate human PRP with ATP (0.1–1 mM) before adding ADP (2–10 µM). Measure aggregation via turbidimetry .
- Dose-Response Analysis : ATP shifts the ADP dose-response curve rightward, confirming competitive inhibition. Use Schild plot analysis to calculate inhibition constants (Ki) .
Q. Data Contradictions and Resolutions
- Stability Claims : While safety data sheets state ADP is stable at ≤–20°C , prolonged storage in aqueous buffers (even at –80°C) may degrade ADP into AMP. Verify purity via CE or LC-MS before critical experiments .
- Receptor Specificity : ADP’s effects on P2Y receptors vary by cell type. For example, P2Y1 mediates platelet shape change, while P2Y13 drives MCP-1 in FLS. Use receptor-specific agonists/antagonists and siRNA knockdown to resolve ambiguities .
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862572 | |
Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092-65-1 | |
Record name | Adenosine trisodium 5'-diphosphate trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC124141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adenosine trisodium 5'-diphosphate trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.